4,4'-Dichlorodiphenylmethane

Catalog No.
S598119
CAS No.
101-76-8
M.F
C13H10Cl2
M. Wt
237.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Dichlorodiphenylmethane

CAS Number

101-76-8

Product Name

4,4'-Dichlorodiphenylmethane

IUPAC Name

1-chloro-4-[(4-chlorophenyl)methyl]benzene

Molecular Formula

C13H10Cl2

Molecular Weight

237.12 g/mol

InChI

InChI=1S/C13H10Cl2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2

InChI Key

LQGSWLJZAKVBJH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)Cl)Cl

Precursor for Dyes and Pigments:

DCM is a crucial starting material for the production of several commercially important dyes and pigments. It undergoes a series of chemical reactions to yield various intermediates, ultimately leading to the formation of colored compounds used in diverse applications, such as textiles, paints, and plastics.

Synthesis of Pharmaceutical Intermediates:

DCM plays a role in the synthesis of various pharmaceutical intermediates. These are molecules that serve as building blocks for the final drugs and undergo further modifications to possess the desired therapeutic properties. Research explores the potential of DCM-derived intermediates in the development of new medications [].

Material Science Applications:

Research investigates the potential of DCM in the development of novel materials. Studies have explored its use in the synthesis of conductive polymers, which are crucial components in various electronic devices, and flame retardants, which enhance the fire safety of materials [].

4,4'-Dichlorodiphenylmethane, with the chemical formula C₁₃H₁₀Cl₂, is an organic compound characterized by two chlorinated phenyl groups attached to a central methane carbon. This compound is notable for its application in various industrial processes and its role as an intermediate in the synthesis of other chemicals. Its structure consists of two benzene rings (phenyl groups) linked by a single carbon atom, which is also bonded to two chlorine atoms. The presence of chlorine substituents significantly influences its chemical properties, making it a subject of interest in both synthetic chemistry and environmental studies .

DCM is not known to have a specific mechanism of action in biological systems.

DCM is considered a hazardous compound. Here are some safety concerns:

  • Skin and eye irritant: Contact with DCM can irritate the skin and eyes [].
  • Suspected carcinogen: The International Agency for Research on Cancer (IARC) has classified DCM as a group 2B carcinogen, which means it is possibly carcinogenic to humans.
  • Acute toxicity: High exposure to DCM can cause central nervous system depression and other health effects [].

  • Electrophilic Substitution: The chlorinated benzene rings can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents under appropriate conditions.
  • Nucleophilic Substitution: The compound can react with nucleophiles, particularly under basic conditions, leading to the formation of various derivatives.
  • Dehydrochlorination: In the presence of strong bases, it can lose hydrogen chloride, leading to the formation of less chlorinated derivatives or other products .

The biological activity of 4,4'-dichlorodiphenylmethane has been studied primarily in relation to its potential toxicity and environmental impact. It is known to exhibit:

  • Toxicity: The compound is considered hazardous due to its potential carcinogenic effects and toxicity to aquatic organisms. Studies indicate that exposure can lead to adverse health effects in humans and wildlife.
  • Endocrine Disruption: Like many chlorinated compounds, it may disrupt endocrine functions, although specific mechanisms and effects require further investigation .

Several methods exist for synthesizing 4,4'-dichlorodiphenylmethane:

  • Chlorination of Diphenylmethane: This method involves the direct chlorination of diphenylmethane using chlorine gas or chlorinating agents under controlled conditions to yield the dichlorinated product.
  • Reaction with Sulfuryl Chloride: A more specialized synthesis involves reacting diphenylmethane with sulfuryl chloride in the presence of catalysts such as zeolites. This method allows for better control over the reaction conditions and yields higher purity products .
  • Electrophilic Aromatic Substitution: Utilizing electrophilic reagents on diphenylmethane can also yield 4,4'-dichlorodiphenylmethane through selective substitution reactions.

4,4'-Dichlorodiphenylmethane finds applications in various fields:

  • Industrial Chemicals: It serves as an intermediate in the production of pesticides, dyes, and pharmaceuticals.
  • Polymer Production: The compound is utilized in synthesizing certain polymers and resins due to its stability and reactivity.
  • Research: It is often used in laboratory settings for studying reaction mechanisms involving chlorinated compounds .

Interaction studies involving 4,4'-dichlorodiphenylmethane focus on its reactivity with various nucleophiles and electrophiles. Research indicates:

  • Reactivity with Nucleophiles: The compound can react with amines and alcohols under basic conditions, leading to substitution products.
  • Environmental Interactions: Studies have shown that it can interact with various environmental factors, influencing its degradation pathways and toxicity profiles in ecosystems .

Several compounds share structural similarities with 4,4'-dichlorodiphenylmethane. Here are some notable ones:

Compound NameChemical FormulaUnique Features
3,3'-Dichloro-4,4'-diaminodiphenyl etherC₁₂H₁₀Cl₂N₂OContains amino groups; used in dye synthesis
4-ChlorodiphenylmethaneC₁₂H₁₁ClLess chlorinated; used in polymer production
3,3',4,4'-TetrachlorodiphenylmethaneC₁₂H₈Cl₄More heavily chlorinated; higher toxicity profile

Uniqueness of 4,4'-Dichlorodiphenylmethane

What distinguishes 4,4'-dichlorodiphenylmethane from similar compounds is its specific arrangement of chlorine atoms at the para positions on each phenyl group. This configuration affects its reactivity and biological activity significantly compared to other dichloro derivatives. Its applications in industrial chemistry also highlight its importance as a versatile building block for more complex molecules .

Early Discovery and Synthetic Development

The discovery and early development of 4,4'-Dichlorodiphenylmethane emerged from the broader advancement of organic synthetic chemistry in the early twentieth century. The compound's synthesis was first achieved through Friedel-Crafts alkylation reactions, which represented a fundamental breakthrough in aromatic chemistry [4]. The initial synthetic approaches utilized carbon tetrachloride and benzene as starting materials, with anhydrous aluminum chloride serving as the essential catalyst [15].

The early research focused on establishing reliable synthetic pathways for producing dichlorodiphenylmethane derivatives. The Friedel-Crafts methodology involved a carefully controlled two-step process where benzene rings were joined to carbon tetrachloride at temperatures maintained between 5-10°C to minimize tarry byproduct formation [4]. This temperature control proved critical for achieving acceptable yields and product purity in the early synthetic work.

Alternative synthetic routes were developed concurrently, including the reaction of benzophenone with phosphorus pentachloride, which provided a direct single-step conversion to the desired dichlorodiphenylmethane product [15]. These early synthetic investigations established the fundamental chemical transformations that would later be refined and optimized through decades of research.

Synthesis MethodStarting MaterialsCatalyst/ConditionsTemperature RangeResearch Period
Friedel-Crafts Route 1Carbon tetrachloride + BenzeneAnhydrous aluminum chloride5-10°C (controlled)Early 1900s-1950s
Friedel-Crafts Route 2Benzoyl chloride + Substituted benzenesAnhydrous aluminum chlorideVariable based on substrate1950s-1980s
Benzophenone ReductionBenzophenone + Phosphorus pentachlorideDirect reaction conditionsElevated temperatures1960s-1990s
Modern Catalytic MethodsVarious alcohols/acids + Chlorinating agentsIron chloride or Tin chlorideMild conditions2000s-present

Analytical Chemistry Developments

The analytical characterization of 4,4'-Dichlorodiphenylmethane began gaining momentum in the 1940s with the first reported methods for chlorine determination in dichlorodiphenylmethane derivatives [28]. These early analytical investigations focused on establishing reliable quantitative methods for determining the chlorine content in related compounds, which proved essential for quality control and purity assessment.

The development of spectroscopic analysis techniques in the 1960s and 1970s marked a significant advancement in the structural characterization of 4,4'-Dichlorodiphenylmethane [3]. Infrared, ultraviolet, and nuclear magnetic resonance spectral data became available, providing detailed insights into the molecular structure and bonding characteristics of the compound [13]. These spectroscopic investigations revealed critical information about the compound's electronic structure and conformational properties.

Nuclear magnetic resonance spectroscopy research particularly advanced the understanding of 4,4'-Dichlorodiphenylmethane structure, with studies focusing on carbon-carbon coupling constants in relation to dihedral angles . This spectroscopic work provided unprecedented detail about the three-dimensional arrangement of atoms within the molecule and helped establish definitive structural assignments.

Research Timeline and Methodological Evolution

The research evolution of 4,4'-Dichlorodiphenylmethane spans over a century of scientific investigation, with distinct periods characterized by different research emphases and technological capabilities.

Year/PeriodResearch DevelopmentKey Research FocusResearch Type
1900s-1930sEarly synthetic methods using Friedel-Crafts alkylationBasic synthesis methodologySynthetic methodology
1946First analytical methods for chlorine determinationAnalytical chemistry methodsAnalytical chemistry
1956Commercial production of related compounds beginsIndustrial applicationsIndustrial chemistry
1960s-1970sExtensive analytical and characterization studiesCharacterization techniquesPhysical chemistry
1980s-1990sAdvanced spectroscopic analysis including nuclear magnetic resonanceStructural analysisSpectroscopic analysis
2000sEnvironmental and toxicological research expansionEnvironmental studiesEnvironmental chemistry
2009Kinetic studies under phase-transfer catalysis conditionsProcess optimizationProcess chemistry
2018Development as chlorinating agent in catalytic reactionsCatalytic applicationsCatalytic chemistry
2021Benzoxazine monomer synthesis applicationsPolymer chemistryMaterials science
2023Advanced catalytic applications in organic synthesisAdvanced synthetic methodsOrganic synthesis

Physical and Chemical Properties Research

The systematic investigation of 4,4'-Dichlorodiphenylmethane physical and chemical properties developed progressively as analytical instrumentation and techniques advanced. Early property determinations focused on basic physical constants such as melting point, boiling point, and density measurements [21] [22].

Modern research has established comprehensive physical property data through sophisticated analytical methods. The compound exhibits a molecular weight of 237.13 grams per mole with a density of 1.25 grams per milliliter at 20°C [21] [22]. The melting point exceeds 112°C, while the boiling point occurs at 193°C under reduced pressure of 30 millimeters mercury [22].

The compound demonstrates characteristic chemical reactivity, particularly its tendency to undergo hydrolysis reactions with water to form benzophenone and hydrogen chloride [15]. This reactivity has been exploited in various synthetic applications and has important implications for storage and handling procedures.

PropertyValueResearch MethodResearch Significance
Molecular FormulaC₁₃H₁₀Cl₂Elemental analysisBasic identification
Molecular Weight237.13 g/molMass spectrometryQuantitative analysis
Melting Point>112°CThermal analysisProcessing conditions
Boiling Point193°C at 30 mmHgDistillation studiesPurification methods
Density1.25 g/mL at 20°CPycnometryPhysical characterization
Refractive Index1.61RefractometryOptical properties
Solubility in WaterReacts with waterSolubility testingReaction behavior
AppearanceColorless to light yellow liquidVisual observationQuality control

Contemporary Research Applications

Recent research developments have expanded the applications of 4,4'-Dichlorodiphenylmethane beyond traditional synthetic chemistry into specialized catalytic processes. In 2018, significant research demonstrated the compound's effectiveness as a chlorinating agent in ferric chloride-catalyzed halogenation reactions of alcohols and carboxylic acids [29]. This research established new methodologies for converting various alcohols and carboxylic acids to their corresponding alkyl and acyl chlorides under mild reaction conditions.

The development of phase-transfer catalysis applications represents another significant research advancement. Kinetic studies conducted in 2009 examined the synthesis of dimethoxydiphenylmethane from the reaction of methanol with 4,4'-Dichlorodiphenylmethane under liquid-liquid phase-transfer catalytic conditions [11]. These investigations provided detailed understanding of reaction mechanisms and optimization parameters for industrial-scale processes.

Recent materials science research has explored the compound's utility in benzoxazine monomer synthesis, with studies reporting successful preparation of previously unreported benzoxazine monomers based on related diamine structures [14]. This research demonstrates the continued expansion of 4,4'-Dichlorodiphenylmethane applications into advanced polymer chemistry and materials science applications.

Molecular geometry

4,4′-Dichlorodiphenylmethane consists of a methylene bridge that joins two para-chlorobenzene rings (empirical formula C₁₃H₁₀Cl₂, exact mass 236.0159 Da) [1]. Each ring is coplanar with the central –CH₂– unit; the Cl–C bond length (1.74 Å) and the C–Cl–C valence angle (120 °) match standard sp² aromatic values, indicating negligible ring distortion [1].

Crystallographic characteristics

Single-crystal data are still lacking; however, high-resolution powder patterns were reported by the National Bureau of Standards (now NIST). Indexing of the three most intense reflections (d = 7.48, 3.73 and 3.14 Å) gives an orthorhombic lattice and a calculated density of 1.365 g cm⁻³ at 298 K [2] [3]. The absence of polymorphic splitting in repeated scans implies a single, stable modification—important for reference‐pattern databases.

Table 1 Powder X-ray data (Cu Kα, 25 °C)

2θ / °d / ÅRelative intensityMiller index (hkl)Source
11.87.48100020NBS Monograph 25 [2]
23.93.7362040NBS Monograph 25 [2]
28.43.1455131GovInfo XRDP Sec. 8 [3]

Spectroscopic and Thermophysical Parameters

Vibrational and electronic spectra

  • Infra-red: diagnostic ν(C–Cl) at 760 cm⁻¹ and ν(Ar–C) at 1500 cm⁻¹ confirm para substitution symmetry [4].
  • ¹H NMR (400 MHz, CDCl₃): singlet at δ 3.81 ppm (2 H, –CH₂–) and aromatic multiplet at δ 7.28–7.40 ppm (8 H) illustrate the chemical equivalence of the two rings [1].

Thermodynamic constants

PropertyExperimental valueCommentSource
Melting point55.5 °CSharp fusion, benchmark for calorimetry [5] [6] [7]
Boiling point (1 atm)308 °C (estimate)Extrapolated from 2 Torr data [6]
Standard enthalpy of vaporisation59.2 kJ mol⁻¹ (calcd.)Joback method [8]
Log Kₒw4.58High hydrophobicity drives sorption research [8]

Structural Research Applications

Environmental‐fate model compound

Because it lacks the reactive carbon–chlorine bond of dichlorodiphenyltrichloroethane yet retains two para chlorides, 4,4′-dichlorodiphenylmethane is used as a surrogate to probe adsorption and desorption kinetics on sediments [9] [10]. Its single lattice form simplifies mass‐balance calculations, and the well-defined log Kₒw facilitates partition-coefficient benchmarking [8].

Calibration standard in powder diffraction

The sharp triplet listed in Table 1 is included in several NIST reference sets [3] [2], making the compound a convenient secondary standard for routine diffractometer alignment in academic crystallography courses.

Benchmark for halogen-π stacking calculations

Computational chemists employ the molecule in density-functional benchmarks that compare dispersion-corrected and plain DFT treatments of Cl···π interactions. The rigid para-framework isolates the effect of two electron-withdrawing chlorines on ring current and stacking energy [11].

Synthetic intermediate for higher chlorinated frameworks

Friedel–Crafts methylenation of chlorobenzene gives 4,4′-dichlorodiphenylmethane in >90% yield; subsequent oxidative coupling affords tris(4-chlorophenyl)methane, a DDT‐related pollutant used in radiotracer studies [9]. Precise structural knowledge of the bis-chloride aids regiocontrol in this sequence.

Data Integration for Research Practice

Table 2 Consolidated structural dataset for laboratory reference

CategoryParameterValueSource
FormulaC₁₃H₁₀Cl₂PubChem [1]
Exact mass236.0159 DaPubChem [1]
Crystal systemOrthorhombic (indexed)a = 18.04 Å, b = 7.48 Å, c = 7.84 ÅNBS [2]
Density (298 K)1.365 g cm⁻³PycnometryChemicalBook [5]
IR key bands1500, 760 cm⁻¹ATR-FTIRNIST WebBook [4]
¹H NMR δ3.81 ppm (s,2H); 7.28–7.40 ppm (m,8H)CDCl₃, 400 MHzPubChem [1]

XLogP3

4.9

Melting Point

55.5 °C

UNII

BT223M491B

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

25249-39-2
101-76-8

Wikipedia

4,4'-dichlorodiphenylmethane

General Manufacturing Information

Benzene, 1,1'-methylenebis[4-chloro-: INACTIVE

Dates

Last modified: 08-15-2023

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